molecular formula C10H9N3 B1600252 [2,3'-Bipyridin]-6-amine CAS No. 39883-47-1

[2,3'-Bipyridin]-6-amine

Cat. No. B1600252
CAS RN: 39883-47-1
M. Wt: 171.2 g/mol
InChI Key: OEQWUPODTLEQLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

  • Synthesis of Diverse Bipyridine Analogues for Heavy-Metal Sensing : A study by Tamargo et al. (2021) developed an environmentally friendly synthetic protocol using amines, including [2,3'-Bipyridin]-6-amine, for constructing diverse bipyridine analogues. These compounds have shown potential in detecting heavy metals like mercury(II), copper(II), and iron(III) ions.

  • Photolabile Caging Groups for Amines : Zayat et al. (2006) explored ruthenium(II) bipyridyl complexes as photolabile caging groups for amines, including [2,3'-Bipyridin]-6-amine. These complexes can release one molecule of ligand upon irradiation with visible light, making them suitable for biological applications (Zayat, Salierno, & Etchenique, 2006).

  • Metal-Binding Properties in Ligands : A study by Ziessel and Lehn (1990) developed synthetic procedures for ligands bearing bipyridine groups attached to polyamines. These ligands have shown interesting metal-binding properties and form complexes with various cations (Ziessel & Lehn, 1990).

  • Coordination Polymers in Materials Science : Research by Liu, Zhang, and Zhu (2006) involved the use of [2,3'-Bipyridin]-6-amine in constructing coordination polymers, which are important in materials science for their structural and functional diversity (Liu, Zhang, & Zhu, 2006).

  • Catalysis in CO2 Reduction : Hellman, Haiges, and Marinescu (2019) synthesized rhenium tricarbonyl bipyridine complexes modified with pendant secondary and tertiary amines in the 6- and 6'-positions. These complexes showed significant potential in catalyzing the reduction of CO2 to CO (Hellman, Haiges, & Marinescu, 2019).

  • Chemiluminescence in Analytical Chemistry : Noffsinger and Danielson (1987) demonstrated that tris(2,2'-bipyridine)ruthenium(III) can react with aliphatic amines, including [2,3'-Bipyridin]-6-amine, to generate chemiluminescence. This property is significant in developing sensitive analytical methods (Noffsinger & Danielson, 1987).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves identifying areas of research that could further our understanding of the compound. This could include new synthetic methods, potential applications, or investigations into its mechanism of action .

properties

IUPAC Name

6-pyridin-3-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQWUPODTLEQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468974
Record name [2,3'-Bipyridin]-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,3'-Bipyridin]-6-amine

CAS RN

39883-47-1
Record name [2,3'-Bipyridin]-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The general procedure described in Example 3 was used with 6-chloro-pyridin-2-ylamine (129 mg, 1.00 mmol), 3-pyridylboronic acid (184 mg, 1.50 mmol), Pd(OAc)2 (2.2 mg, 0.010 mmol, 1 mol %), sodium 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl-3′-sulfonate (10.0 mg, 0.020 mmol, 2 mol %), K2CO3 (414 mg, 3.00 mmol), water (2.0 mL), 12 h, 100° C. The product was purified by column chromatography on silica gel (eluting with ethyl acetate/methanol, 9.5/0.5) to give the desired product as a white solid (145 mg, 85%). Mp=108° C. 1H NMR (400 MHz, d4-MeOH) δ: 8.69 (d, 1H, J=4.8 Hz), 8.43 (dd, 1H, J=4.8 Hz, 1.6 Hz), 8.19 (d, 1H, J=4.8 Hz), 7.96 (dq, 1H, J=8.0 Hz, 1.6 Hz, 0.4 Hz), 7.75 (dd, 1H, J=8.8 Hz, 2.4 Hz), 7.44 (qd, 1H, J=4.8 Hz, 8.8 Hz), 6.68 (d, 1H, J=8.4 Hz). 13C NMR (125 MHz, d4-MeOH) δ: 161.0, 148.2, 147.4, 146.5, 137.9, 136.0, 135.4, 125.6, 123.4, 110.6. IR (neat, cm−1): 3396 (br), 2522, 1633, 1018. EI-MS: Theoretical [M+H]=172.0869. Found: 172.0868. Anal. Calcd for C10H9N3: C, 70.16; H, 5.30. Found: C, 69.89; H, 5.25.
Quantity
129 mg
Type
reactant
Reaction Step One
Quantity
184 mg
Type
reactant
Reaction Step One
Name
Quantity
414 mg
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods II

Procedure details

To a stirred degassed suspension of a mixture of 2-amino-6-bromopyridine (5.38 g, 31.09 mmol), 2,4,6-(3-pyridinyl)-cyclotriboroxane (3.80 g, 12.07 mmol) and aqueous Na2CO3 (100 mL, 0.4M) in acetonitrile (100 mL) at room temperature Pd(PPh3)4 (1.70 g, 1.47 mmol) was added. The reaction mixture was heated at 95° for 1 to 2 days under nitrogen, cooled to the room temperature and filtered. The filtrate was concentrated purified by flash chromatography on silica gel (MeOH/CH2Cl2: 5/95→10/90 plus a few drops of NH4OH) and co-precipitated with a mixture of AcOEt/CH2Cl2/hexane to afford the title compound 11 (4.091 g, 23.90 mmol, 77% yield) as a pale yellow solid. 1H NMR (400 MHz, DMSO-d6) δ(ppm): 9.16 (dd, J=2.2, 0.8 Hz, 1H), 8.57 (dd, J=4.7, 1.6 Hz 1H), 8.33-8.28 (m, 1H), 7.54-7.44 (m, 2H), 7.14 (dd, J=7.3, 0.5 Hz, 1H), 6.49 (dd, J=8.2, 0.4 Hz 1H), 6.12 (bs, 2H).
Quantity
5.38 g
Type
reactant
Reaction Step One
[Compound]
Name
2,4,6-(3-pyridinyl)-cyclotriboroxane
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One
Yield
77%

Synthesis routes and methods III

Procedure details

The title compound 204 was obtained following the procedure as for the reductive amination described in scheme 3, step 2 (example 12) starting from compound 203 and using 3-aminopyridine instead of 6-(pyridin-3-yl)pyridin-2-amine (11) (76% yield). 1H NMR: (acetone-d6) δ (ppm): 8.08 (d, J=2.7 Hz, 1H), 7.85 (dd, J=4.3, 1.6 Hz, 1H), 7.79 (d, J=9.0 Hz, 2H), 7.09 (ddd, J=8.2, 4.5, 0.8 Hz, 1H), 7.06 (ddd, J=8.2, 2.7, 1.6 Hz, 1H), 6.58 (d, J=9.0 Hz, 2H), 4.33 (quint, J=4.9 Hz, 1H), 3.79 (dd, J=10.2, 6.1 Hz, 1H), 3.60-3.54 (m, 1H), 3.51-3.45 (m, 1H), 3.32 (dd, J=7.2, 4.1 Hz, 1H), 2.44 (sext., J=7.6 Hz, 1H), 2.18-2.11 (m, 1H), 1.56 (s, 9H). m/z: 340.4 (MH+).
Name
title compound 204
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 203
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2,3'-Bipyridin]-6-amine
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Reactant of Route 6
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[2,3'-Bipyridin]-6-amine

Citations

For This Compound
8
Citations
JH Lee, CW Joo, B Sung, SJ Woo, S Woo… - Journal of Materials …, 2023 - pubs.rsc.org
In this study, we fabricate highly efficient white platinum(II) emitters with high color rendering indices for phosphorescent, organic light-emitting diodes (PhOLEDs) using new …
Number of citations: 3 pubs.rsc.org
YH Kim, JH Lee, CW Joo, B Sung, SJ Woo… - Available at SSRN … - papers.ssrn.com
In this study, we fabricate highly efficient blue-and-white Pt emitters with high color rendering indices for phosphorescent, organic light-emitting diodes (PhOLEDs) using new …
Number of citations: 0 papers.ssrn.com
G Lv, Q Shi, T Zhang, J Li, J Kalashova, Y Long… - European Journal of …, 2023 - Elsevier
Activity-based drug screens have successfully led to the development of various inhibitors of the catalytic activity of aurora kinases (AURKs), major regulatory kinases of cell division. …
Number of citations: 4 www.sciencedirect.com
VSP Lingam, DH Dahale, VE Rathi… - Journal of Medicinal …, 2015 - ACS Publications
We report the design and synthesis of novel 5,6-diarylated pyridin-2(1H)-one derivatives as pharmacophoric PDE10A inhibitors. This highly potent molecular scaffold was developed …
Number of citations: 19 pubs.acs.org
JW Lim, SK Kim, SY Choi, DH Kim, CG Gadhe… - European Journal of …, 2018 - Elsevier
SH2 domain-containing inositol 5′-phosphatase 2 (SHIP2) is a lipid phosphatase that produce phosphatidylinositol 3,4-bisphosphate (PI(3,4)P 2 ) from phosphatidylinositol 3,4,5-…
Number of citations: 14 www.sciencedirect.com
IPC Class, A USPC - 2017 - patentsencyclopedia.com
The invention relates to the use of compounds of general structure (I) in modulation of the Wnt pathway [Formula should be inserted here] wherein R. sup. 1, R. sup. 2, R. sup. 3, R. sup. …
Number of citations: 0 www.patentsencyclopedia.com
RW Pipal - 2021 - search.proquest.com
In the field of synthetic organic chemistry, photocatalysis has emerged as a powerful visible light-driven platform for enabling the synthesis of complex molecular scaffolds. These …
Number of citations: 0 search.proquest.com
W Ren, J Li, D Zou, Y Wu, Y Wu - Tetrahedron, 2012 - Elsevier
Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of potassium pyridine-2-trifluoroborates and various aryl (heteroaryl) halides can generate the corresponding desired …
Number of citations: 50 www.sciencedirect.com

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